molecular formula C23H23NO4S B12841158 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid

7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid

Cat. No.: B12841158
M. Wt: 409.5 g/mol
InChI Key: VXLUIWYXGLLRHC-UHFFFAOYSA-N
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Description

7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[44]nonane-9-carboxylic acid is a complex organic compound that features a spirocyclic structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group

Chemical Reactions Analysis

Types of Reactions

7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing reactive sites that can interact with biological molecules. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized peptides and other complex molecules.

Properties

Molecular Formula

C23H23NO4S

Molecular Weight

409.5 g/mol

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-2-thia-7-azaspiro[4.4]nonane-9-carboxylic acid

InChI

InChI=1S/C23H23NO4S/c25-21(26)20-11-24(13-23(20)9-10-29-14-23)22(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,25,26)

InChI Key

VXLUIWYXGLLRHC-UHFFFAOYSA-N

Canonical SMILES

C1CSCC12CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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